N,N-Dimethylpiperidin-4-amine hydrochloride
Overview
Description
N,N-Dimethylpiperidin-4-amine hydrochloride: is a chemical compound with the molecular formula C7H16N2·HCl . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups attached to the nitrogen atom at the 4-position of the piperidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
N,N-Dimethylpiperidin-4-amine hydrochloride, also known as 4-(Dimethylamino)piperidine, has molecular features associated with the modulation of N-methyl-D-aspartate (NMDA) receptors . NMDA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity and memory function.
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the glutamatergic system, given its interaction with NMDA receptors. Changes in the activity of these receptors can have downstream effects on various neuronal processes, including synaptic transmission and neuronal excitability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the widespread role of NMDA receptors in the brain. The compound’s modulation of these receptors could potentially influence a range of neurological processes, from synaptic plasticity to memory function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be incompatible with air, water, oxidizing agents, and heat . These factors should be taken into account when considering the compound’s use in research or therapeutic contexts.
Biochemical Analysis
Biochemical Properties
N,N-Dimethylpiperidin-4-amine hydrochloride is known to have molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors This suggests that it may interact with these receptors, potentially influencing their function
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpiperidin-4-amine hydrochloride typically involves the reaction of N,N-Dimethylpiperidin-4-amine with hydrochloric acid. One common method involves the following steps:
Starting Material: N,N-Dimethylpiperidin-4-amine is prepared by reacting with and in methanol at room temperature.
Hydrochloride Formation: The resulting N,N-Dimethylpiperidin-4-amine is then treated with concentrated hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of N,N-Dimethylpiperidin-4-amine are synthesized using automated reactors.
Purification: The crude product is purified through crystallization or distillation.
Hydrochloride Formation: The purified amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
N,N-Dimethylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of polyamine modulation of N-methyl-D-aspartate receptors.
Medicine: It is investigated for its potential in reducing the effects of alcohol dependence.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a piperidine ring.
N,N-Dimethylpiperidin-4-amine: The free base form without the hydrochloride salt.
Uniqueness: N,N-Dimethylpiperidin-4-amine hydrochloride is unique due to its specific interaction with N-methyl-D-aspartate receptors, making it valuable in neuropharmacological research .
Properties
IUPAC Name |
N,N-dimethylpiperidin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCJGSDAPFXTGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNCC1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4876-59-9 | |
Details | Compound: 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:2) | |
Record name | 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4876-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
164.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172281-90-2, 4876-59-9 | |
Record name | 4-Piperidinamine, N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172281-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC90442 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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